molecular formula C14H17NO3 B13225983 1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid

1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid

Katalognummer: B13225983
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: UEYRESIZNJMCNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include ethyl-substituted phenylhydrazine and a propyl-substituted ketone. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including those involved in inflammatory and immune responses. It can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and receptors in the body .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethyl-5-hydroxy-2-propyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, hydroxy, and propyl groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

1-ethyl-5-hydroxy-2-propylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-3-5-12-13(14(17)18)10-8-9(16)6-7-11(10)15(12)4-2/h6-8,16H,3-5H2,1-2H3,(H,17,18)

InChI-Schlüssel

UEYRESIZNJMCNP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C2=C(N1CC)C=CC(=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.